3-(4-Fluorobenzamido)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 3-[(4-fluorobenzoyl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzoic acid with 3-aminobenzoic acid under specific conditions . The reaction typically requires a catalyst and may involve steps such as esterification, diazotization, and hydrolysis . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
3-[(4-fluorobenzoyl)amino]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under various conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-fluorobenzoyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, including drug development and pharmacokinetics.
Industry: It serves as an intermediate in the production of various chemical products
Mechanism of Action
The mechanism of action of 3-[(4-fluorobenzoyl)amino]benzoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the context of its use, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
3-[(4-fluorobenzoyl)amino]benzoic acid can be compared with other similar compounds, such as:
4-fluorobenzoic acid: A precursor in the synthesis of 3-[(4-fluorobenzoyl)amino]benzoic acid.
3-aminobenzoic acid: Another precursor used in its synthesis.
2-(4-fluorobenzoyl)benzoic acid: A related compound used in similar research applications.
The uniqueness of 3-[(4-fluorobenzoyl)amino]benzoic acid lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
3-[(4-fluorobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-11-6-4-9(5-7-11)13(17)16-12-3-1-2-10(8-12)14(18)19/h1-8H,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZOSWYDLJDFRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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